1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine
Description
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-8-7-9(5-6-10(8)13)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3 |
InChI Key |
BMTSNVTZZDHDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)(C)C)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the bromination of 3-methylphenyl compounds followed by amination. One common method includes the reaction of 4-bromo-3-methylbenzaldehyde with methyl magnesium bromide in tetrahydrofuran, followed by the addition of ammonium chloride to yield the desired product . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate to form corresponding ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A tertiary amine with a 2,2-dimethylpropyl (neopentyl) backbone.
- Substituted phenyl ring with bromo (Br) at the para position and methyl (CH₃) at the meta position.
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The target compound is part of a broader class of 2,2-dimethylpropan-1-amine derivatives. Key structural differences among analogues include:
Key Observations :
- Halogen Effects : Bromine (Br) increases molecular weight and may enhance electrophilic reactivity compared to chlorine (Cl) or fluorine (F).
- Substituent Position : Meta-substituted derivatives (e.g., 3-Cl, 3-Br) may exhibit steric hindrance or altered electronic properties compared to para-substituted analogues.
- Amine Type : Secondary amines (e.g., 2-methylpropan-2-amine in ) differ in hydrogen-bonding capacity and solubility compared to tertiary amines.
Biological Activity
1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine, also known as (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine, is a chiral amine compound that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C12H18BrN
- Molecular Weight : Approximately 256.18 g/mol
- Structure : The compound features a bromine atom and a methyl group attached to the phenyl ring, contributing to its unique biological activity.
The biological activity of 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an electrophile, reacting with nucleophilic sites on biological molecules, which can lead to the modulation of enzyme activity or disruption of cellular processes. This interaction is crucial for understanding its pharmacological effects and therapeutic potential.
Anticancer Activity
Research indicates that 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine may exhibit significant anticancer properties. Preliminary studies suggest that it interacts with specific cancer cell lines, leading to apoptosis and cell cycle arrest. For example:
- Cell Lines Tested : A549 (lung adenocarcinoma) and HeLa (cervical cancer).
- IC50 Values : Studies have reported IC50 values indicating effectiveness against these cell lines, although specific data for this compound is still limited .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds have shown activity against various pathogens, suggesting potential applications in treating infections:
- Pathogens Tested : E. coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) values for related compounds indicate promising antimicrobial effects .
Study 1: Anticancer Effects
A study explored the effects of 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine on A549 cells. The results indicated that the compound induced significant apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The findings suggest a mechanism involving mitochondrial pathways leading to cell death .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of similar structures were tested against Staphylococcus aureus. The results showed that compounds with similar brominated structures exhibited MIC values as low as 62.5 µg/mL against resistant strains, highlighting the potential of this class of compounds in combating antibiotic resistance .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(3-Bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine | C12H18BrN | Different substitution pattern on the phenyl ring |
| (S)-1-(4-Chloro-3-methylphenyl)-2,2-dimethylpropan-1-amine | C12H18ClN | Chlorine instead of bromine at para position |
| (S)-1-(4-Iodo-3-methylphenyl)-2,2-dimethylpropan-1-amine | C12H18IN | Iodine substitution affecting reactivity |
This comparison illustrates how variations in halogen substitution can influence the biological activity of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
